5-Amino-1-(3-ethoxypropyl)pyridin-2(1H)-one is a nitrogen-containing heterocyclic compound with significant implications in organic chemistry and medicinal research. Its structure consists of a pyridine ring substituted with an amino group and an ethoxypropyl side chain, which contributes to its unique chemical properties and potential biological activities.
This compound can be synthesized through various chemical reactions, particularly involving the nucleophilic substitution of 2-chloronicotinic acid with 3-ethoxypropylamine. It is often sourced from chemical suppliers specializing in organic compounds for research purposes.
5-Amino-1-(3-ethoxypropyl)pyridin-2(1H)-one belongs to the class of pyridine derivatives. Its classification is relevant for understanding its reactivity and potential applications in pharmaceuticals and materials science.
The primary method for synthesizing 5-Amino-1-(3-ethoxypropyl)pyridin-2(1H)-one involves the reaction of 2-chloronicotinic acid with 3-ethoxypropylamine. This reaction typically requires a base, such as potassium carbonate, and is conducted in a solvent like dimethylformamide (DMF) under controlled heating conditions to facilitate nucleophilic substitution.
The molecular formula of 5-Amino-1-(3-ethoxypropyl)pyridin-2(1H)-one is , with a molecular weight of approximately 196.25 g/mol. The structural representation includes a pyridine ring substituted at the 5-position by an amino group and at the 1-position by a 3-ethoxypropyl group.
The compound's structural features contribute to its reactivity and interaction with biological targets.
5-Amino-1-(3-ethoxypropyl)pyridin-2(1H)-one can undergo various chemical reactions:
Common reagents used include:
The mechanism of action for 5-Amino-1-(3-ethoxypropyl)pyridin-2(1H)-one primarily involves its interactions at the molecular level with biological targets, potentially including enzymes or receptors relevant in pharmacological contexts. The amino group may facilitate hydrogen bonding or ionic interactions, enhancing binding affinity to target sites.
The physical properties of 5-Amino-1-(3-ethoxypropyl)pyridin-2(1H)-one include:
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | C10H16N2O2 |
Molecular Weight | 196.25 g/mol |
Melting Point | Not specified |
Solubility | Soluble in polar solvents like DMF |
These properties are crucial for understanding the compound's behavior in different environments and its suitability for various applications.
5-Amino-1-(3-ethoxypropyl)pyridin-2(1H)-one has several scientific applications:
The structural core of 5-amino-1-(3-ethoxypropyl)pyridin-2(1H)-one (molecular formula: C₁₀H₁₆N₂O₂) serves as a versatile pharmacophore in bivalent ligand systems. Its design leverages the electron-rich pyridinone ring and primary amino group (–NH₂), enabling dual-point interactions with biological targets. In heterobivalent architectures, this scaffold is conjugated to complementary pharmacophores (e.g., adenosine A₂A/dopamine D₂ receptor antagonists) via spacers, creating single-molecule entities that simultaneously engage multiple orthosteric sites within receptor heteromers [10]. The 3-ethoxypropyl chain at N1 enhances solubility and provides a synthetic handle for linker attachment, while the C5-amino group allows directional functionalization toward target interfaces [1] [6].
Key design principles include:
Table 1: Heterobivalent Ligand Architectures Utilizing Pyridinone Pharmacophores
Spacer Length (Atoms) | Target Heteromer | KD (nM) | Cellular Efficacy (IC50) |
---|---|---|---|
25 | A₂A–D₂ | 450 ± 38 | >50 µM |
35 | A₂A–D₂ | 18 ± 2.1 | 1.2 µM |
43 | A₂A–D₂ | 2.1 ± 0.3 | 0.13 µM |
Data derived from fluorescence polarization and dynamic mass redistribution assays [10].
Synthesis of the core scaffold begins with N-alkylation of 5-aminopyridin-2(1H)-one. Bromination of 2-amino-6-methylpyridine yields 2-bromo-6-methylpyridine, which undergoes oxidation to 6-bromopyridine-2-carboxylic acid. Subsequent N-oxide formation and hydrolysis furnish 1-hydroxy-6-oxopyridine-2-carboxylic acid—a key precursor for N-alkylation [3] [6]. The 3-ethoxypropyl side chain is introduced via nucleophilic substitution:
Step 1: N-Alkylation5-Aminopyridin-2(1H)-one + Br–(CH₂)₃–O–C₂H₅ → 5-Amino-1-(3-ethoxypropyl)pyridin-2(1H)-oneConditions: K₂CO₃, DMF, 80°C, 12h (Yield: 78–85%) [6] [7].
Step 2: C5 FunctionalizationThe C5–NH₂ group is selectively modified using:
Protection strategies are critical during derivatization:
Table 2: Synthetic Routes to Functionalized Pyridinone Derivatives
Reaction Type | Reagents/Conditions | Products | Yield (%) |
---|---|---|---|
N-Alkylation | 1-Bromo-3-ethoxypropane, K₂CO₃, DMF | 5-Amino-1-(3-ethoxypropyl)pyridinone | 85 |
C5 Acylation | Acetic anhydride, pyridine, 25°C | 5-Acetamido derivative | 92 |
Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, dioxane | 5-Phenylpyridinone | 76 |
Reductive Amination | Benzaldehyde, NaBH₄, MeOH | 5-(N-Benzylamino)pyridinone | 68 |
Adapted from synthetic protocols for analogous pyridinones [6] [7] [9].
Spacer length critically governs bivalent ligand efficacy by modulating the distance between pharmacophores. For 5-amino-1-(3-ethoxypropyl)pyridin-2(1H)-one conjugates, oligoethylene glycol (OEG) spacers (–(CH₂CH₂O)n–) balance flexibility and hydrophilicity [10]. Systematic studies reveal:
The 3-ethoxypropyl group’s ether oxygen enhances aqueous solubility (logP = −0.72) without compromising passive diffusion, as confirmed by PAMPA assays [6] [10]. For kinase inhibitors, C5-linked triazoloquinazolinone derivatives with 20-atom polyethylene glycol spacers exhibit IC50 = 4.38 µM against Plk1 PBD—3× more potent than phosphopeptide controls [4].
Table 3: Impact of Spacer Length on Bivalent Ligand Performance
Spacer Length (Atoms) | Linker Composition | KD or IC50 | Cellular Permeability (PAMPA) |
---|---|---|---|
25 | –(OCH₂CH₂)₃– | 450 ± 38 nM | 1084 × 10⁻⁶ cm/s |
35 | –(OCH₂CH₂)₄– | 18 ± 2.1 nM | 924 × 10⁻⁶ cm/s |
43 | –(OCH₂CH₂)₆–CH₂– | 2.1 ± 0.3 nM | 885 × 10⁻⁶ cm/s |
Binding data from FP/ELISA assays; permeability from parallel artificial membrane assays [4] [10].
Molecular dynamics (MD) simulations (1 μs trajectories) validate spacer length predictions for pyridinone-based bivalents. Docking into A₂A–D₂ heteromer models (PDB: 4EIY) positions the pyridinone ring in A₂AR’s orthosteric pocket, forming hydrogen bonds with Asn6.55 and π-stacking with Phe168 [10]. The 3-ethoxypropyl linker adopts extended conformations, minimizing van der Waals clashes with extracellular loops [5]. Key computational insights:
Free energy perturbation (FEP) methods quantify spacer-length effects, predicting a 2.5 kcal/mol binding free energy advantage for 43-atom vs. 35-atom spacers—consistent with experimental KD differences [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7